molecular formula C11H18N2O B1425737 cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1483270-16-1

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1425737
CAS RN: 1483270-16-1
M. Wt: 194.27 g/mol
InChI Key: RHTBYFMSDLULMM-UHFFFAOYSA-N
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Description

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the CAS Number: 1483270-16-1 . It has a molecular weight of 194.28 and its IUPAC name is cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is 1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is an oil . It has a molecular weight of 194.28 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Properties

“cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1483270-16-1 and a molecular weight of 194.28 . It is typically stored at a temperature of 4°C and has a purity of 95%. The compound is usually in the form of an oil .

Synthesis

The compound can be synthesized and its structure can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Antileishmanial Activity

Pyrazole-bearing compounds, such as “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol”, are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .

Antimalarial Activity

These compounds also exhibit antimalarial activities . In particular, the target compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Molecular Docking Study

A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” and its derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Future Research Potential

Given the potent antileishmanial and antimalarial activities of “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” and its derivatives, there is potential for further research in these areas. This could lead to the development of new treatments for leishmaniasis and malaria, particularly in light of increasing drug resistance .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohexyl-(1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTBYFMSDLULMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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